(2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound (2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based ester derivative with a 2-chlorophenylmethyl substituent. Triazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and antifungal properties. This compound features a 1,2,3-triazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxylate ester at position 2. The 2-chlorophenylmethyl moiety enhances lipophilicity and may influence binding interactions in biological systems. Its synthesis involves reactions of hydrazonoyl halides with intermediates like methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate, as described in Molecules (2015) .
Properties
IUPAC Name |
(2-chlorophenyl)methyl 5-methyl-1-phenyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-12-16(19-20-21(12)14-8-3-2-4-9-14)17(22)23-11-13-7-5-6-10-15(13)18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGBJYBHEIHOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.
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Step 1: Synthesis of Azide Intermediate
- React 2-chlorobenzyl chloride with sodium azide in an aprotic solvent like dimethylformamide (DMF) to form 2-chlorobenzyl azide.
- Reaction conditions: Room temperature, stirring for several hours.
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Step 2: Cycloaddition Reaction
- Combine 2-chlorobenzyl azide with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a copper(I) catalyst.
- Reaction conditions: Room temperature, stirring for several hours.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers are exploring its efficacy in inhibiting specific enzymes and pathways in pathogenic organisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Pharmacokinetic Considerations
Biological Activity
(2-Chlorophenyl)methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological assays that highlight its therapeutic potential.
- Molecular Formula : C16H13ClN4O
- Molecular Weight : 312.75 g/mol
- CAS Number : 890645-81-5
The compound features a triazole ring which is known for its role in various biological activities, including antimicrobial, antifungal, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl and triazole derivatives under controlled conditions. Various methods have been reported in literature for synthesizing triazole derivatives, including click chemistry techniques that enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 32 |
| B | S. aureus | 16 |
| C | P. aeruginosa | 64 |
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Screening
In a study by , a series of triazole derivatives were evaluated for their cytotoxic effects on MCF-7 cells. The results indicated that certain substitutions on the phenyl ring significantly enhanced anticancer activity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 10 | MCF-7 |
| E | 15 | A549 |
| F | 8 | HeLa |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| G | AChE | 0.5 |
| H | BuChE | 0.8 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the presence of electron-withdrawing groups such as chlorine significantly influence the biological activity of triazole derivatives. For example:
- Chlorine Substitution : Enhances antimicrobial activity.
- Methyl Group : Contributes to increased cytotoxicity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
